molecular formula C10H12O2S B1324641 ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS No. 19282-44-1

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Cat. No. B1324641
CAS RN: 19282-44-1
M. Wt: 196.27 g/mol
InChI Key: UEKXSJXOYHFWPR-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H12O2S . It has a molecular weight of 196.27 g/mol . The IUPAC name for this compound is ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate .


Synthesis Analysis

The synthesis of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate and similar compounds has been reported in the literature . For example, phenyl-tolane type liquid crystals based on 5,6-dihydro-4H-cyclopenta[b]thiophene core were synthesized by Sonogashira coupling reactions in high yields .


Molecular Structure Analysis

The molecular structure of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can be represented by the InChI string: InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 . The compound has a complexity of 205 as computed by Cactvs 3.4.6.11 .


Physical And Chemical Properties Analysis

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has a topological polar surface area of 54.5 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It also has three rotatable bonds .

Scientific Research Applications

Application in Antimicrobial Research

  • Specific Scientific Field: Antimicrobial Research
  • Summary of the Application: Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is used in the synthesis of novel arylidene derivatives, which have shown significant antimicrobial activity . These compounds are particularly effective against methicillin-resistant Staphylococcus aureus .
  • Methods of Application or Experimental Procedures: The arylidene derivatives of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives of chloro aldehyde were prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .
  • Results or Outcomes: The synthesized compounds were characterized by nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy and X-ray single-crystal analysis . Most of the compounds tested showed good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . In particular, compound 9f emerged as an effective antibacterial agent and may be a potential candidate for future drug discovery and development .

Additionally, a related compound, 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene, has been used in the development of semiconducting polymers due to its effective conjugation and lower band gap .

properties

IUPAC Name

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKXSJXOYHFWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

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